molecular formula C7H8N4O B1439976 (3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine CAS No. 1249951-63-0

(3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine

Cat. No.: B1439976
CAS No.: 1249951-63-0
M. Wt: 164.16 g/mol
InChI Key: UOATXZVHTLNFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine is a complex organic molecule. It contains a furyl group (a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom), a 1,2,4-triazole group (a five-membered ring containing three nitrogen atoms and two carbon atoms), and a methylamine group (a nitrogen atom bonded to three hydrogen atoms and one carbon atom) .

Scientific Research Applications

Overview of Triazole Derivatives

Triazole derivatives, including (3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine, are a class of five-membered heterocyclic compounds with significant importance in the development of new drugs due to their diverse biological activities. The structural variations of triazoles allow for a broad range of potential uses in pharmaceuticals, showcasing anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Research emphasizes the need for new, more efficient syntheses of triazoles that consider green chemistry principles, energy saving, and sustainability to address new diseases and resistant strains of bacteria and viruses (Ferreira et al., 2013).

Biological Features of 1,2,4-Triazole Derivatives

The chemistry of 1,2,4-triazoles has been explored for synthesizing biologically active substances, with compounds demonstrating antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activity. This review highlights the direction of modern organic synthesis, indicating the potential for various chemical modeling of 1,2,4-triazoles and their derivatives (Ohloblina, 2022).

Reactivity and Applications of 1,2,4-Triazole-3-Thione Derivatives

1,2,4-Triazole-3-thione derivatives exhibit high antioxidant and antiradical activity, potentially comparable to biogenic amino acids like cysteine. These compounds' reactivity opens new possibilities for therapeutic applications, highlighting the chemical transformations of this class for various biological targets (Kaplaushenko, 2019).

Synthetic and Physico-Chemical Studies

Research into the synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole reveals the compound's relevance across pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. These derivatives are used in a variety of applications, from optical materials and antioxidants to fuel additives and corrosion inhibitors, demonstrating their low toxicity and broad utility (Parchenko, 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit high coumarin 7-hydroxylase activity . This suggests that [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to act in the hydroxylation of certain anti-cancer drugs , suggesting that [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine might have a role in similar biochemical pathways.

Pharmacokinetics

Similar compounds have been found to exhibit high coumarin 7-hydroxylase activity , which might influence the ADME properties of [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine.

Result of Action

Similar compounds have been found to be competent in the metabolic activation of certain substances , suggesting that [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine might have similar effects.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, ph levels, temperature, and more .

Biochemical Analysis

Biochemical Properties

(3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy balance and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in altered gene expression and changes in cellular behavior. The binding interactions of this compound are often characterized by high specificity and affinity, making it a potent modulator of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro and in vivo has revealed potential impacts on cellular health and function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, toxic or adverse effects have been observed, including cellular damage and impaired organ function . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various endogenous and exogenous compounds . These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall metabolic homeostasis . The compound’s role in these pathways underscores its potential impact on metabolic health and disease .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . For instance, this compound has been shown to interact with membrane transporters that regulate its uptake and distribution across cell membranes . This transport mechanism is crucial for its biological activity and therapeutic potential .

Properties

IUPAC Name

[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h1-3H,4,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOATXZVHTLNFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine
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(3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine
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(3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine
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(3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine
Reactant of Route 5
(3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine
Reactant of Route 6
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